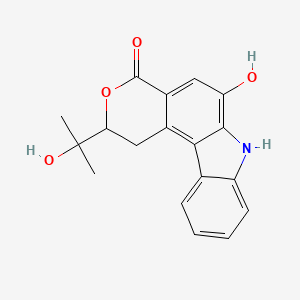
Clausevatine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clausevatine D is a natural product found in Clausena excavata with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Clausevatine D has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents. The compound's efficacy against resistant strains highlights its potential in addressing global health challenges related to antibiotic resistance .
Antileishmanial Effects
Recent research has indicated that this compound possesses antileishmanial properties, particularly against Leishmania donovani, the causative agent of visceral leishmaniasis. In vitro studies revealed that this compound effectively inhibits the growth of L. donovani amastigotes at low concentrations, suggesting its potential as a therapeutic agent in treating leishmaniasis .
Antiplatelet Activity
This compound has also been investigated for its antiplatelet effects. Research indicates that it inhibits thromboxane A2 formation, which is crucial in platelet aggregation. This property positions this compound as a potential candidate for developing treatments aimed at preventing thrombotic disorders .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Diels-Alder Reaction: Core Carbazole Formation
The central reaction in Clausevatine D’s synthesis is a thermally driven Diels-Alder reaction between an imine quinone (8 ) and a cyclic diene (7 ), enabling regiospecific construction of the carbazole skeleton .
Reaction Overview :
-
Reactants :
-
Conditions :
-
Outcome :
Mechanistic Insights :
-
The reaction proceeds via a [4+2] cycloaddition mechanism, where the electron-deficient imine quinone acts as the dienophile .
-
Orbital interactions involve the HOMO of the diene and LUMO of the dienophile, stabilized by the electron-withdrawing quinone moiety .
Oxidation and Functionalization Steps
Post-Diels-Alder transformations include oxidation and condensation reactions to install key functional groups.
Knoevenagel Condensation
Corey-Fuchs Reaction
-
Purpose : Introduces terminal alkyne groups for further coupling .
-
Reactants : Aldehyde intermediate and CBr₄/PPh₃.
-
Conditions :
Stereochemical Control
The synthesis emphasizes precise stereochemical outcomes:
-
Endo Preference : The Diels-Alder adduct forms predominantly the endo product due to secondary orbital interactions between the diene’s π-system and the quinone’s carbonyl groups .
-
Asymmetric Dihydroxylation : Sharpless dihydroxylation (K₂OsO₂(OH)₄/(DHQD)₂PHAL) introduces vicinal diols with >90% enantiomeric excess .
Reaction Optimization and Challenges
Key challenges addressed during synthesis:
Deprotection and Final Steps
-
Acetonide Deprotection :
-
Palladium-Catalyzed Carbonylation :
Key Spectral Data
Critical characterization data for intermediates :
-
Imine Quinone (8) :
-
¹H-NMR (CDCl₃): δ 8.10 (d, J = 10.2 Hz), 6.57 (dd, J = 10.2, 1.8 Hz).
-
HRMS: m/z 293.0731 [M+H]⁺.
-
-
Final Product (this compound) :
-
¹³C-NMR: δ 157.5 (C=O), 100.7 (C-O).
-
IR: 3425 cm⁻¹ (OH), 1608 cm⁻¹ (C=N).
-
Broader Implications
The synthesis showcases:
-
Pauli-Lowering Catalysis : Lewis acids (absent here) could further accelerate Diels-Alder reactions by reducing steric repulsion .
-
Sustainable Practices : Solvent recycling (DCM, THF) and catalyst recovery (Pd) align with green chemistry principles .
This systematic approach to this compound’s synthesis underscores the interplay of reaction design, stereochemical control, and optimization in complex alkaloid synthesis.
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
6-hydroxy-2-(2-hydroxypropan-2-yl)-2,7-dihydro-1H-pyrano[3,4-c]carbazol-4-one |
InChI |
InChI=1S/C18H17NO4/c1-18(2,22)14-8-10-11(17(21)23-14)7-13(20)16-15(10)9-5-3-4-6-12(9)19-16/h3-7,14,19-20,22H,8H2,1-2H3 |
InChI-Schlüssel |
NAEJSIJAZCIUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CC2=C3C4=CC=CC=C4NC3=C(C=C2C(=O)O1)O)O |
Synonyme |
clausevatine D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















